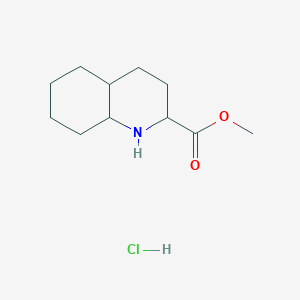

Methyl decahydroquinoline-2-carboxylate hydrochloride

描述

Methyl decahydroquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl decahydroquinoline-2-carboxylate hydrochloride typically involves the reaction of quinoline derivatives with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

Methyl decahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Decahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

科学研究应用

Chemical Properties and Structure

MDQH has a molecular formula of CHClNO and a molecular weight of 233.74 g/mol. It is characterized by a bicyclic structure derived from decahydroquinoline, which enhances its potential interactions with biological systems. The hydrochloride form improves its solubility, making it suitable for various aqueous applications.

Pharmacological Applications

MDQH exhibits significant biological activities that make it a candidate for various pharmacological applications:

- Analgesic Properties : Research indicates that MDQH and its derivatives can act as analgesic agents, with studies demonstrating their efficacy in pain relief comparable to opiate-like substances. For instance, the compound has been tested in mouse-writhing tests, showing profound analgesic effects at specific dosages .

- Antimicrobial Activity : Similar quinoline derivatives have shown potential against various pathogens, including those causing tuberculosis and malaria. The structural similarity of MDQH to these compounds suggests potential antimicrobial properties that warrant further investigation .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives exhibit anti-inflammatory activities, which could extend to MDQH. This property is particularly relevant in the development of treatments for inflammatory diseases .

Synthetic Applications

MDQH serves as an important intermediate in the synthesis of various organic compounds:

- Synthesis of Quinolines : The compound is utilized as a precursor in the synthesis of quinoline derivatives through various methodologies, including microwave-assisted synthesis and solvent-free reactions. These methods have been shown to enhance yield and reduce reaction times significantly .

- Functionalization Reactions : MDQH can undergo functionalization to produce derivatives with specific biological activities. For example, alkylation reactions have been employed to modify the compound for enhanced pharmacological profiles.

Industrial Applications

The compound's stability and solubility make it suitable for use in industrial applications:

- Buffering Agent : MDQH has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for biological assays and experiments where pH stability is essential .

- Dye and Pigment Production : Similar quinoline compounds are known for their applications in dye manufacturing due to their vibrant colors and stability under various conditions. MDQH could potentially be explored in this area as well .

Case Study 1: Analgesic Efficacy

A study conducted on MDQH highlighted its analgesic properties through standardized pain models in rodents, demonstrating effective pain relief comparable to morphine at doses ranging from 2 to 20 mg/kg. This study underscores the potential of MDQH as an alternative analgesic agent .

Case Study 2: Synthesis Methodology

Research by Naik et al. (2014) illustrated an efficient method for synthesizing quinoline derivatives using MDQH as a starting material. The study emphasized the advantages of using nanostructured TiO photocatalysts under microwave irradiation, achieving high yields with minimal environmental impact .

作用机制

The mechanism of action of Methyl decahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

相似化合物的比较

Similar Compounds

Quinoline-2-carboxylate: Shares a similar quinoline backbone but lacks the methyl and decahydro modifications.

Decahydroquinoline: Similar structure but without the carboxylate and hydrochloride groups.

Methyl quinoline-2-carboxylate: Similar but lacks the decahydro modification.

Uniqueness

Methyl decahydroquinoline-2-carboxylate hydrochloride is unique due to its combination of the quinoline backbone with methyl, decahydro, and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

Methyl decahydroquinoline-2-carboxylate hydrochloride (MDQH) is a bicyclic compound with significant pharmacological potential. This article reviews its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

MDQH has a molecular formula of C₁₃H₁₅ClN₁O₂ and a molecular weight of 233.74 g/mol. Its structure features a decahydroquinoline framework, which is known for various biological applications due to its ability to interact with multiple biological targets, including receptors and enzymes.

Pharmacological Activities

MDQH exhibits a range of biological activities that have been explored in various studies:

- Antimicrobial Activity : MDQH has shown promising results against several bacterial strains. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 32 µg/mL, respectively .

- Antitumor Properties : Research indicates that compounds similar to MDQH may have cytotoxic effects on cancer cell lines. Studies have shown varying degrees of cytotoxicity against human cancer cells, including leukemia and hepatocellular carcinoma .

- Neuropharmacological Effects : The compound's structural similarity to other quinoline derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Certain analogs have been reported to inhibit nAChR activity, which could inform the development of treatments for neurological disorders .

The exact mechanism by which MDQH exerts its biological effects is still under investigation. However, its interaction with nAChRs is particularly noteworthy. For example, studies on related compounds have indicated that they can act as antagonists at these receptors, potentially influencing neurotransmitter release and neuronal excitability .

Synthesis

The synthesis of MDQH typically involves multi-step organic reactions. The process often includes the formation of the decahydroquinoline core followed by functionalization to introduce the carboxylate group and subsequent salt formation with hydrochloric acid to enhance solubility .

Case Studies

Several case studies have highlighted the potential applications of MDQH in pharmacology:

- Antibacterial Efficacy : A study focused on the antibacterial properties of MDQH derivatives found that structural modifications significantly influenced their efficacy against gram-positive bacteria. The results suggested that specific functional groups enhance antimicrobial activity .

- Neuroprotective Effects : A research project examined the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that certain derivatives could mitigate neuronal damage induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings Summary

属性

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHLDWOPSDDKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2CCCCC2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。